molecular formula C6H3FN2O2S B13629613 6-Cyanopyridine-3-sulfonyl fluoride

6-Cyanopyridine-3-sulfonyl fluoride

Cat. No.: B13629613
M. Wt: 186.17 g/mol
InChI Key: BBVGLGYIWGQWFZ-UHFFFAOYSA-N
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Description

6-Cyanopyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative that has garnered significant interest in various fields of chemistry and biology due to its unique chemical properties. The presence of both a cyano group and a sulfonyl fluoride group in the pyridine ring imparts distinct reactivity and stability to the compound, making it a valuable building block in synthetic chemistry and a useful probe in chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 6-cyanopyridine-3-sulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 6-cyanopyridine-3-sulfonyl fluoride may involve more scalable and cost-effective methods. One such method is the direct fluorination of 6-cyanopyridine-3-sulfonic acid using sulfur tetrafluoride in a continuous flow reactor. This approach allows for better control over reaction parameters and higher yields .

Chemical Reactions Analysis

Types of Reactions: 6-Cyanopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Aromatic Substitution: The cyano group can direct electrophilic substitution to specific positions on the pyridine ring.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Electrophilic Aromatic Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products Formed:

Scientific Research Applications

6-Cyanopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-cyanopyridine-3-sulfonyl fluoride primarily involves the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. The formation of these covalent bonds can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The cyano group can also participate in interactions with biological targets, further modulating the compound’s activity.

Comparison with Similar Compounds

Uniqueness: 6-Cyanopyridine-3-sulfonyl fluoride is unique due to the combination of the cyano and sulfonyl fluoride groups in the pyridine ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H3FN2O2S

Molecular Weight

186.17 g/mol

IUPAC Name

6-cyanopyridine-3-sulfonyl fluoride

InChI

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-2-1-5(3-8)9-4-6/h1-2,4H

InChI Key

BBVGLGYIWGQWFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)F)C#N

Origin of Product

United States

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